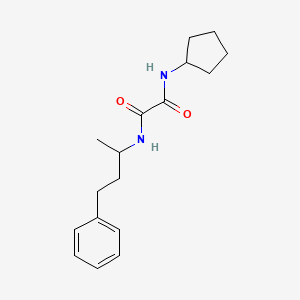
3-(1,2,2-Trifluorocyclopropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,2-Trifluorocyclopropyl)phenol is a chemical compound characterized by the presence of a trifluorocyclopropyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is through nucleophilic aromatic substitution reactions, where a suitable trifluorocyclopropyl precursor reacts with a phenol derivative under specific conditions . Transition-metal-catalyzed coupling reactions, such as those involving palladium or copper catalysts, are also employed to achieve the desired substitution .
Industrial Production Methods: Industrial production of 3-(1,2,2-Trifluorocyclopropyl)phenol may involve large-scale nucleophilic aromatic substitution reactions or transition-metal-catalyzed processes. The choice of method depends on factors such as cost, yield, and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,2,2-Trifluorocyclopropyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is highly reactive towards electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Electrophilic Aromatic Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
3-(1,2,2-Trifluorocyclopropyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1,2,2-Trifluorocyclopropyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage.
Cell Signaling: It can modulate cell signaling pathways, including the nuclear factor-kappa B (NF-kB) pathway, which is involved in inflammation and immune responses.
Gene Expression: The compound influences gene expression related to antioxidant defense and cellular stress responses.
Comparación Con Compuestos Similares
3-(1,2,2-Trifluorocyclopropyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
3-(1,2,2-Trifluorocyclopropyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.
3-(1,2,2-Trifluorocyclopropyl)benzaldehyde: Features an aldehyde group instead of a hydroxyl group.
Uniqueness: 3-(1,2,2-Trifluorocyclopropyl)phenol is unique due to the presence of the trifluorocyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .
Propiedades
IUPAC Name |
3-(1,2,2-trifluorocyclopropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-8(5-9(8,11)12)6-2-1-3-7(13)4-6/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIJRGVHZUYOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC(=CC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2672626.png)
![4-[[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2672627.png)

![4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2672632.png)

![methyl 2-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2672636.png)

![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2672639.png)
![4-[2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2672640.png)


![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2672644.png)
